rPKPfQwFwLL-NH2

Übersicht

Beschreibung

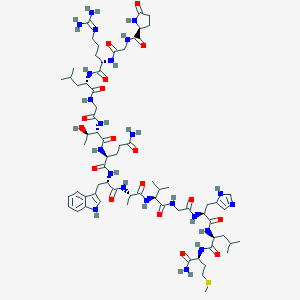

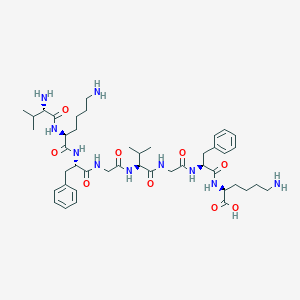

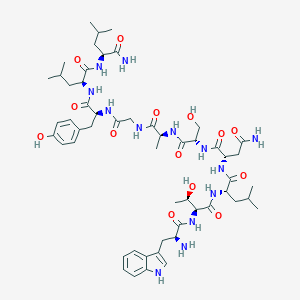

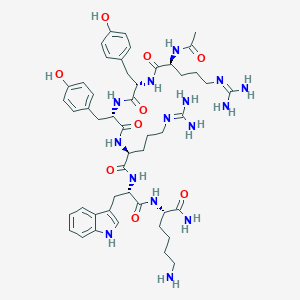

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is a synthetic analog of the naturally occurring neuropeptide substance P. This compound is designed to interact with the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and stress responses .

Wissenschaftliche Forschungsanwendungen

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating neurokinin-1 receptor activity, which is important in pain and inflammation pathways.

Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin-1 receptor dysregulation, such as chronic pain and depression.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

Target of Action

The primary target of rPKPfQwFwLL-NH2, also known as [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, is the Growth Hormone Secretagogue Receptor 1 (GHSR) . This receptor is coupled to G-alpha-11 proteins and stimulates growth hormone secretion . It also binds other growth hormone-releasing peptides (GHRP) and non-peptide, low molecular weight secretagogues .

Biochemical Pathways

The compound’s interaction with the GHSR likely affects several biochemical pathways. The GHSR is involved in the regulation of growth hormone release, which plays a crucial role in growth, body composition, and metabolism . Therefore, the compound’s action on this receptor could potentially influence these processes.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence growth hormone secretion and thereby affect growth and metabolism at the cellular and molecular levels . .

Vorbereitungsmethoden

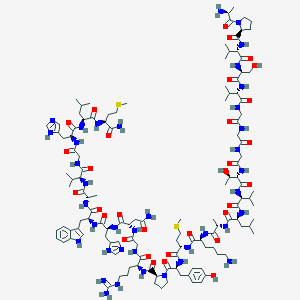

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for peptides like [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P often involve automated peptide synthesizers, which streamline the SPPS process and ensure high purity and yield.

Analyse Chemischer Reaktionen

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Major products formed from these reactions depend on the specific modifications made to the peptide structure.

Vergleich Mit ähnlichen Verbindungen

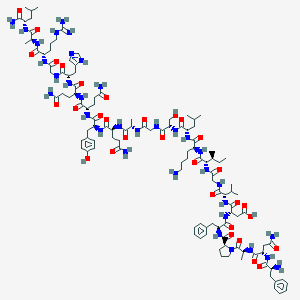

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P is unique compared to other similar compounds due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:

Substance P: The natural neuropeptide with a similar structure but less stability.

[D-Arg1,D-Phe5,D-Trp7,9]-substance P: A related analog with fewer modifications.

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-neurokinin A: Another analog targeting the neurokinin-1 receptor but with different amino acid sequences.

These comparisons highlight the unique properties of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

96736-12-8 |

|---|---|

Molekularformel |

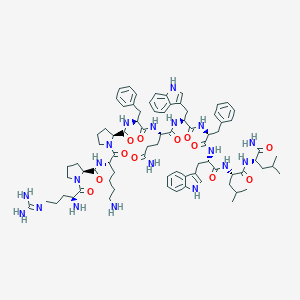

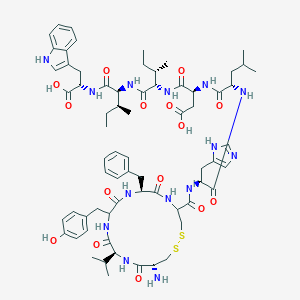

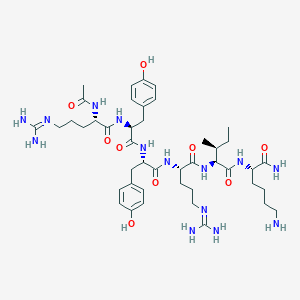

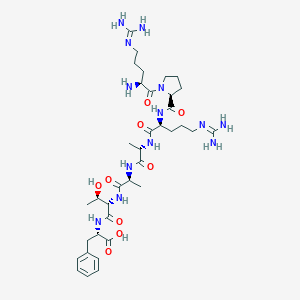

C79H109N19O12 |

Molekulargewicht |

1516.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

InChI-Schlüssel |

XVOCEQLNJQGCQG-UNAVROQCSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |

Sequenz |

RPKPFQWFWLL |

Synonyme |

(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P 1-Arg-5-Phe-7,9-Trp-11-Leu-substance P 5-Phe-7,9-Trp-11-Leu-substance P 5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP L-756,867 substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)- substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)- substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)- substance P, Phe(5)-Trp(7,9)-Leu(11)- substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)- substance P-PTTL |

Herkunft des Produkts |

United States |

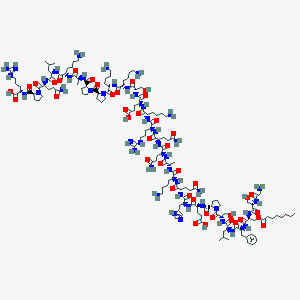

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A1: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acts primarily as a broad-spectrum antagonist at various neuropeptide receptors, including the bombesin/gastrin-releasing peptide receptor (GRPR), neurokinin receptors, and the ghrelin receptor (GHSR). [, , , ]

Q2: How does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P interact with the ghrelin receptor?

A2: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P demonstrates high potency as a full inverse agonist at the GHSR, decreasing its constitutive activity. [, ] Studies suggest that it prevents receptor activation by binding deep within the ligand-binding pocket, hindering conformational changes necessary for signal transduction. []

Q3: Does [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibit any agonist activity?

A3: Interestingly, while acting as an antagonist at certain pathways, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P exhibits biased agonism. It can activate specific G proteins, like Gα12, leading to c-Jun N-terminal kinase activation and cytoskeletal changes, even while blocking other pathways like calcium mobilization induced by bombesin. [, ]

Q4: What are the downstream effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P binding to GRPR in small cell lung cancer (SCLC) cells?

A4: [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibits bombesin-induced mitogenesis and signal transduction in SCLC cells. [, ] It blocks GRPR-mediated calcium mobilization, epidermal growth factor binding, and ultimately, DNA synthesis, leading to growth inhibition and apoptosis. [, , ]

Q5: What is the molecular formula and weight of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be deduced from the peptide sequence and modifications. The molecular formula is C66H87N19O10S, and the molecular weight is approximately 1374.6 g/mol.

Q6: Is there information available on the material compatibility and stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P under various conditions?

A6: The provided research focuses on the pharmacological effects of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P rather than its material compatibility and stability in different environments or formulations.

Q7: How does the structure of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P contribute to its activity?

A7: The specific D-amino acid substitutions in [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are crucial for its pharmacological profile. These modifications confer resistance to enzymatic degradation and contribute to its antagonistic properties at various receptors. [, ]

Q8: Have any studies investigated the effect of structural modifications on the activity of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A8: Yes, research on ghrelin receptor inverse agonists, focusing on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P, identified the C-terminal pentapeptide "wFwLX" as crucial for activity. Modifications in this region, like using ring-constrained spacers, influenced potency and efficacy. []

Q9: What is known about the stability of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P and strategies to enhance its formulation?

A9: While the research highlights the importance of D-amino acid substitutions for stability against enzymatic degradation, specific data on stability under different conditions and formulation strategies for [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P are not provided.

Q10: What are the key findings from in vitro studies on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A10: In vitro studies demonstrated [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P's ability to inhibit the growth of SCLC cells by blocking GRPR-mediated signaling pathways, leading to cell cycle arrest and apoptosis. [, , ] It also demonstrated antagonistic effects on other cell types, including Swiss 3T3 fibroblasts, by blocking neuropeptide-induced calcium mobilization and mitogenesis. [, ]

Q11: Has [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P been tested in in vivo models?

A11: Yes, research indicates that [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P inhibited the growth of human SCLC xenografts in vivo, supporting its potential as an anticancer agent. [] Additionally, studies in rats revealed its ability to attenuate Substance P-induced contractions in pyloric smooth muscle and influence microvascular permeability during inflammation. [, ]

Q12: What are some essential tools and resources for conducting research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A12: Research on [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P necessitates tools and resources common to peptide chemistry and pharmacology, including:

- Peptide synthesis and purification techniques: High-performance liquid chromatography (HPLC) is crucial for analyzing and purifying the peptide. [, ]

- Cell culture facilities: In vitro studies on SCLC cells and other relevant cell lines are essential to understanding the compound's mechanism of action. [, , ]

- Animal models: In vivo studies using appropriate animal models, such as rodents bearing xenografts, are crucial for evaluating efficacy and safety. [, , ]

- Pharmacological assays: Various assays are employed to assess the compound's effects on receptor binding, signal transduction pathways (e.g., calcium mobilization, kinase activity), cell proliferation, and apoptosis. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)